

Foundational Principles: Resolving DNA at Single-Nucleotide Resolution

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Acrylamide**

Cat. No.: **B121943**

[Get Quote](#)

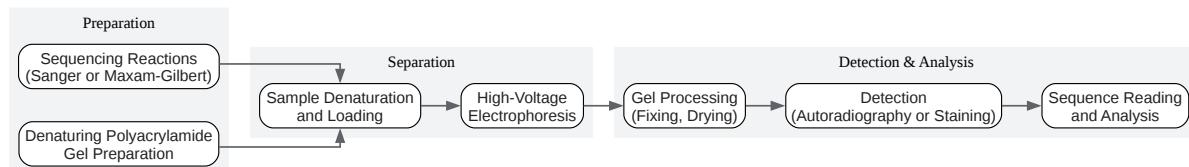
The ability of denaturing poly**acrylamide** gel electrophoresis (PAGE) to resolve DNA fragments differing in length by just a single nucleotide is central to its application in sequencing.[3][4] This high-resolution separation is achieved by combining the sieving properties of a poly**acrylamide** matrix with chemical denaturants that prevent the formation of secondary structures in single-stranded DNA.

The Chemistry of Denaturation

Single-stranded DNA molecules can fold into complex secondary structures through intramolecular hydrogen bonds, which would alter their migration through a gel matrix based on shape rather than size.[5] To ensure separation is strictly a function of fragment length, denaturing agents are incorporated into the poly**acrylamide** gel.

- Urea: Typically used at a concentration of 6-8 M, urea disrupts the hydrogen bonds between DNA bases by forming hydrogen bonds with the bases themselves, thus "saturating" the hydrogen-bonding sites.[5][6][7]
- Formamide: As a more potent denaturant, formamide can be added to the gel, often at concentrations up to 40%, especially when sequencing GC-rich regions that are prone to forming stable secondary structures known as "compressions".[7][8][9]

By maintaining the DNA fragments in a linear, single-stranded state, their electrophoretic mobility becomes directly proportional to their size.[5] The electrophoresis is typically conducted at an elevated temperature (45-60°C) to further ensure complete denaturation.[10]


Sequencing Chemistries: Generating the DNA Fragments

Two primary methods have historically utilized denaturing PAGE for DNA sequencing: the Sanger chain-termination method and the Maxam-Gilbert chemical degradation method.

- **Sanger Dideoxy Sequencing:** Developed by Frederick Sanger in 1977, this enzymatic method involves the *in vitro* synthesis of DNA using a DNA polymerase.[\[11\]](#) The reaction mixture contains the four standard deoxynucleotide triphosphates (dNTPs) and a small amount of one of the four chain-terminating dideoxynucleotide triphosphates (ddNTPs). ddNTPs lack the 3'-hydroxyl group necessary for phosphodiester bond formation, and their incorporation terminates DNA synthesis.[\[3\]](#)[\[11\]](#) Four separate reactions are set up, each containing a different ddNTP (ddATP, ddGTP, ddCTP, or ddTTP).[\[12\]](#) This results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP.
- **Maxam-Gilbert Chemical Sequencing:** This method, developed by Allan Maxam and Walter Gilbert, relies on the base-specific chemical cleavage of DNA.[\[13\]](#)[\[14\]](#) The DNA is first radioactively labeled at one end. It is then divided into four aliquots, and each is treated with a chemical that specifically cleaves the DNA at one or two bases (e.g., G, A+G, C, C+T).[\[14\]](#) [\[15\]](#) This generates a nested set of labeled fragments, with the length of each fragment corresponding to the position of a specific base from the labeled end.

Experimental Workflow: From Gel Pouring to Sequence Reading

The following diagram illustrates the general workflow for DNA sequencing using denaturing polyacrylamide gels.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for DNA sequencing using denaturing polyacrylamide gels.

Detailed Protocols

Preparation of Denaturing Polyacrylamide Gels

The concentration of **acrylamide** in the gel is a critical parameter that determines the resolution of different-sized DNA fragments.[16][17] Higher concentrations are used to resolve smaller fragments.

Acrylamide Concentration	Optimal Resolution Range (bases)
8%	2 - 50
6%	25 - 400
4%	> 400

Materials:

- **Acrylamide/Bis-acrylamide** solution (e.g., 40% stock, 19:1 or 29:1 ratio)
- Urea, ultrapure
- 10X TBE Buffer (Tris-borate-EDTA)[18]

- Ammonium persulfate (APS), 10% (w/v) solution, freshly prepared
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- Deionized water
- Gel plates, spacers (0.4 mm), and comb
- Gel casting apparatus

Protocol for a 6% Denaturing Poly**acrylamide** Gel (50 mL):

- Assemble the gel casting apparatus with thoroughly cleaned glass plates and 0.4 mm spacers.[\[16\]](#)
- In a beaker, combine the following:
 - Urea: 21 g
 - 10X TBE Buffer: 5 mL
 - 40% **Acrylamide/Bis-acrylamide** solution: 7.5 mL
 - Deionized water to a final volume of 50 mL
- Gently warm the solution and stir until the urea is completely dissolved.[\[19\]](#) Do not overheat.
- Cool the solution to room temperature.
- Initiate polymerization by adding 50 μ L of 10% APS and 50 μ L of TEMED. Swirl gently to mix.[\[18\]](#)
- Immediately pour the solution between the glass plates, avoiding air bubbles.
- Insert the comb and allow the gel to polymerize for at least 60 minutes.

Sample Preparation and Loading

Materials:

- Sequencing reaction products
- Formamide loading buffer (95% formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol FF)[20]

Protocol:

- Resuspend the dried sequencing reaction pellets in 3-5 μ L of formamide loading buffer.
- Heat the samples at 90-95°C for 5 minutes to denature the DNA fragments.[20]
- Immediately place the samples on ice to prevent re-annealing.[18]
- Assemble the polymerized gel in the electrophoresis apparatus and fill the upper and lower buffer chambers with 1X TBE buffer.
- Pre-run the gel at constant power (e.g., 40-50 W) for at least 30 minutes to heat the gel to its operating temperature (around 50°C).[10][19]
- Flush the wells with 1X TBE buffer to remove any urea that may have leached out.[21]
- Load 1-3 μ L of the denatured samples into the wells.

Electrophoresis

Run the gel at constant power to maintain a constant temperature.[10] The voltage and run time will vary depending on the gel size and the desired resolution. The migration of the tracking dyes provides a visual guide to the progress of the electrophoresis.[22][23]

Tracking Dye	Apparent Migration in 6% Denaturing PAGE
Bromophenol Blue	~25-30 bases
Xylene Cyanol FF	~130-140 bases

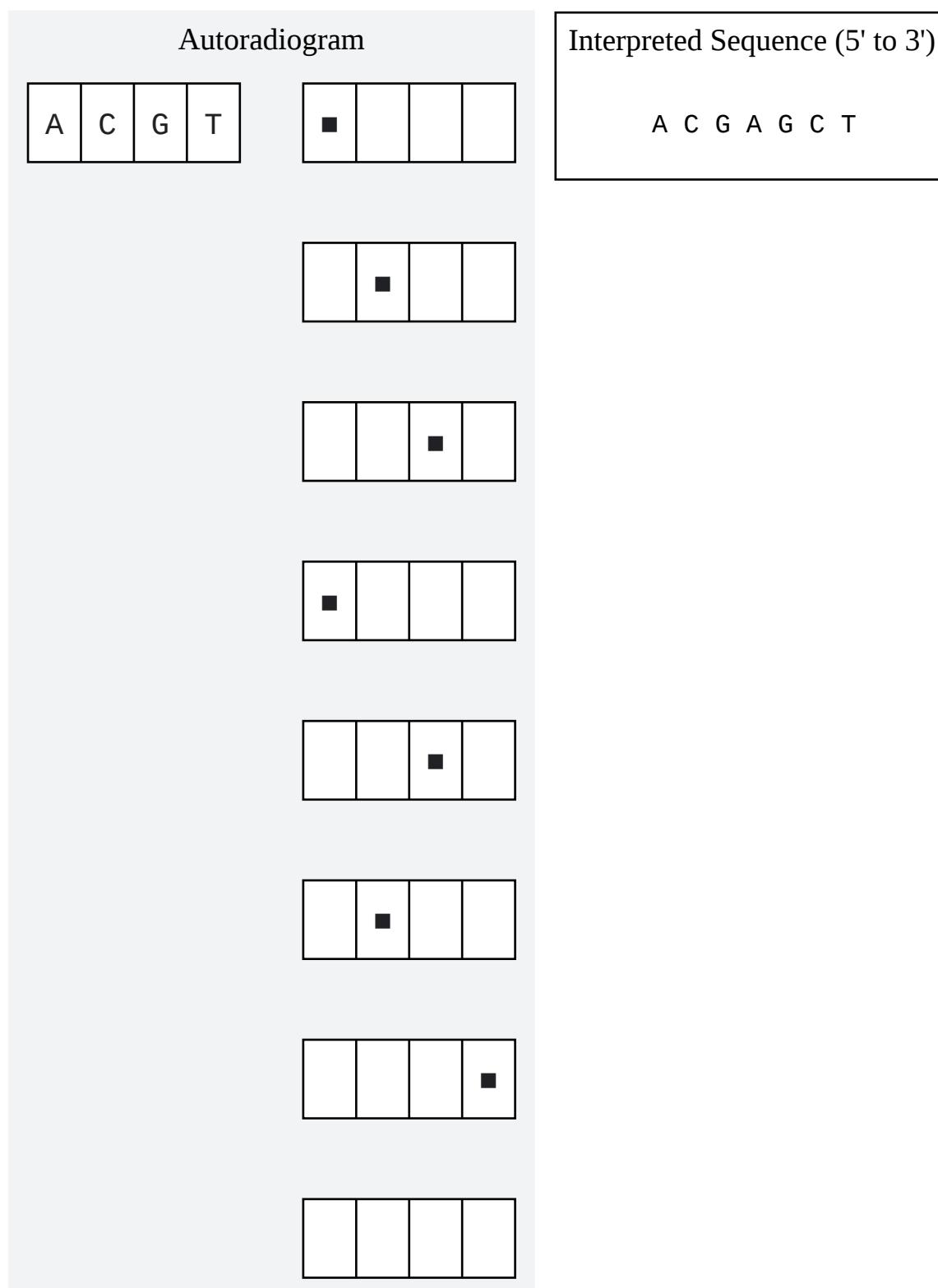
Detection of DNA Fragments

This is the traditional method for detecting fragments from Sanger sequencing (using radiolabeled dNTPs or primers) and Maxam-Gilbert sequencing.[\[13\]](#)[\[24\]](#)

Protocol:

- After electrophoresis, disassemble the apparatus and carefully separate the glass plates.
- Fix the gel in 10% methanol, 10% acetic acid for 15-30 minutes to remove the urea.
- Transfer the gel onto a sheet of Whatman 3MM paper.[\[16\]](#)
- Cover the gel with plastic wrap and dry it on a gel dryer under vacuum at 80°C for 1-2 hours.
[\[16\]](#)
- Place the dried gel in a light-tight cassette with X-ray film. An intensifying screen can be used to enhance the signal from ^{32}P .
- Expose the film at -80°C for a period ranging from a few hours to several days, depending on the amount of radioactivity.
- Develop the X-ray film to visualize the DNA bands.[\[25\]](#)[\[26\]](#)

Silver staining is a highly sensitive non-radioactive method for detecting DNA in **polyacrylamide** gels, capable of detecting picogram amounts of DNA.[\[27\]](#)[\[28\]](#)


Protocol:

- After electrophoresis, fix the gel in 10% ethanol for 20 minutes.
- Incubate the gel in 1% nitric acid for 3 minutes, followed by a thorough rinse with deionized water.
- Stain the gel in a 0.1% silver nitrate solution for 20 minutes.
- Briefly rinse the gel with deionized water.
- Develop the gel in a solution of 1.5% sodium carbonate containing 0.02% formaldehyde until the bands appear.[\[29\]](#)

- Stop the development by incubating the gel in 10% acetic acid for 10 minutes.

Sequence Interpretation

The DNA sequence is read directly from the bottom of the gel (smallest fragments) to the top (largest fragments).^[30] In a classic four-lane Sanger sequencing autoradiogram (A, C, G, T), the lane in which a band appears indicates the identity of the terminal base at that position.

[Click to download full resolution via product page](#)

Caption: Reading a DNA sequence from an autoradiogram from bottom to top.

Conclusion

While automated, capillary-based sequencing and next-generation sequencing (NGS) have become the dominant technologies for large-scale projects, DNA sequencing with denaturing **polyacrylamide** gels remains a valuable tool.[\[12\]](#) Its high accuracy makes it the gold standard for validating NGS results, analyzing small DNA fragments, and for educational purposes.[\[11\]](#) [\[31\]](#) A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively apply this robust and precise technique in their work.

References

- Bassam, B. J., Caetano-Anollés, G., & Gresshoff, P. M. (2007). Silver staining DNA in **polyacrylamide** gels. *Nature Protocols*, 2(11), 2649–2654. [\[Link\]](#)
- Wikipedia. (n.d.). Sanger sequencing.
- Microbe Notes. (2024, July 16).
- Slatko, B. E., & Albright, L. M. (2001). Denaturing gel electrophoresis for sequencing. *Current Protocols in Molecular Biology*, Chapter 7, Unit 7.6. [\[Link\]](#)
- Chevallet, M., Luche, S., & Rabilloud, T. (2007). Silver staining DNA in **polyacrylamide** gels.
- Sun, G., et al. (2007). An optimal method of DNA silver staining in **polyacrylamide** gels. *Electrophoresis*, 28(8), 1173-5. [\[Link\]](#)
- Goldman, D., & Merril, C. R. (1982). Silver staining of DNA in **polyacrylamide** gels: Linearity and effect of fragment size. *Electrophoresis*, 3(1), 24-26. [\[Link\]](#)
- Med Uni Graz. (n.d.). Silver Staining of DNA in **Polyacrylamide** Gels. [\[Link\]](#)
- InfoBiochem. (2016, April 20).
- LLRI. (n.d.). What is the Maxam Gilbert Method of DNA Sequencing?[\[Link\]](#)
- CD Genomics. (2020, February 21). Sanger Sequencing: Introduction, Principle, and Protocol. [\[Link\]](#)
- Genetic Education Inc. (2025, June 5). Interpret the Chain-Terminating Dideoxynucleotide **Polyacrylamide**: A Deep Dive into Sanger Sequencing Technology. [\[Link\]](#)
- Biocompare. (n.d.). DNA Loading Dyes. [\[Link\]](#)
- Genetic Education Inc. (2023, May 19). A Step-by-Step Process on How to Read Sanger Sequencing Gel?[\[Link\]](#)
- CD Genomics. (n.d.).
- Biology LibreTexts. (2024, November 23). 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. [\[Link\]](#)
- ResearchGate. (n.d.). Autoradiograph of **acrylamide** gel for DNA sequencing. [\[Link\]](#)
- JoVE. (2009, October 29). Denaturing Urea **Polyacrylamide** Gel Electrophoresis (Urea PAGE). [\[Link\]](#)

- Med Uni Graz. (n.d.).
- Roche, H., et al. (1994). Formamide modified **polyacrylamide** gels for DNA sequencing by capillary gel electrophoresis.
- YouTube. (2019, September 26). Maxam Gilbert sequencing. [\[Link\]](#)
- Maxam, A. M., & Gilbert, W. (1977). A new method for sequencing DNA.
- Dracopoli, N. C. (2001). Denaturing **polyacrylamide** gel electrophoresis. Current Protocols in Human Genetics, Appendix 3, Appendix 3F. [\[Link\]](#)
- SlideShare. (2021, September 15). DNA Sequencing. [\[Link\]](#)
- Springer Nature Experiments. (n.d.). Autoradiography and Fluorography of **Acrylamide** Gels. [\[Link\]](#)
- Maxam, A. M., & Gilbert, W. (1980). Sequencing end-labeled DNA with base-specific chemical cleavages. Methods in Enzymology, 65(1), 499-560. [\[Link\]](#)
- Memorial University. (n.d.). DNA autoradiograph. [\[Link\]](#)
- ResearchGate. (2025, August 10). (PDF) Preparation and Analysis of DNA Sequencing Gels. [\[Link\]](#)
- Wikipedia. (n.d.). Maxam–Gilbert sequencing.
- Cold Spring Harbor Protocols. (2020, December 1). Detection of Radioactive DNA in **Polyacrylamide** Gels. [\[Link\]](#)
- Cold Spring Harbor Protocols. (n.d.).
- Springer Nature Experiments. (n.d.). Preparation and Analysis of DNA Sequencing Gels. [\[Link\]](#)
- Fisher Scientific. (n.d.). Denaturing **Polyacrylamide/Urea** Gel Electrophoresis. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 2. Sanger Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 3. Interpret the Chain-Terminating Dideoxynucleotide Polyacrylamide: A Deep Dive into Sanger Sequencing Technology – PAM Polyacrylamide Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]

- 4. Denaturing polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Denaturing Polyacrylamide Gel Electrophoresis of DNA & RNA - National Diagnostics [nationaldiagnostics.com]
- 6. Urea and formamide as denaturants in DGGE [infobiochem.com]
- 7. Pouring Sequencing Gels - National Diagnostics [nationaldiagnostics.com]
- 8. Denaturing gel electrophoresis for sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formamide modified polyacrylamide gels for DNA sequencing by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Run Conditions in Denaturing PAGE - National Diagnostics [nationaldiagnostics.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 13. llri.in [llri.in]
- 14. Maxam–Gilbert sequencing - Wikipedia [en.wikipedia.org]
- 15. A new method for sequencing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Denaturing Polyacrylamide Gels [user.medunigraz.at]
- 17. Preparation and Analysis of DNA Sequencing Gels | Springer Nature Experiments [experiments.springernature.com]
- 18. scispace.com [scispace.com]
- 19. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sample Prep for Denaturing PAGE of DNA - National Diagnostics [nationaldiagnostics.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Gel Loading Buffer 6X Tracking Dye Sigma [sigmaaldrich.com]
- 23. ibisci.com [ibisci.com]
- 24. Autoradiography and Fluorography of Acrylamide Gels | Springer Nature Experiments [experiments.springernature.com]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. mun.ca [mun.ca]
- 27. Silver staining DNA in polyacrylamide gels | Springer Nature Experiments [experiments.springernature.com]

- 28. Silver staining DNA in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Silver Staining of DNA in Polyacrylamide Gels [user.medunigraz.at]
- 30. geneticeducation.co.in [geneticeducation.co.in]
- 31. cd-genomics.com [cd-genomics.com]
- To cite this document: BenchChem. [Foundational Principles: Resolving DNA at Single-Nucleotide Resolution]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121943#dna-sequencing-using-denaturing-polyacrylamide-gels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com